

Check Availability & Pricing

# Isopropyl nicotinate CAS 553-60-6 properties

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide to **Isopropyl Nicotinate** (CAS 553-60-6)

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**Isopropyl nicotinate** (CAS 553-60-6) is an ester of nicotinic acid (Vitamin B3) and isopropanol.[1] It is recognized for its vasodilatory properties and is utilized in various pharmaceutical and cosmetic formulations.[1][2] This document provides a comprehensive overview of its chemical and physical properties, synthesis, mechanism of action, and safety profile. Quantitative data are presented in tabular format, and key processes are visualized through diagrams to support research and development activities.

# **Chemical and Physical Properties**

**Isopropyl nicotinate** is a liquid at room temperature, characterized by moderate lipophilicity.[1] [3][4] Its properties make it a suitable candidate for topical applications, where it can penetrate the skin to exert its effects.[1]

Table 1: Physical and Chemical Properties of Isopropyl Nicotinate



| Property          | Value                                                                                      | Source(s)           |
|-------------------|--------------------------------------------------------------------------------------------|---------------------|
| CAS Number        | 553-60-6                                                                                   | [5][6][7][8][9][10] |
| Molecular Formula | C <sub>9</sub> H <sub>11</sub> NO <sub>2</sub>                                             | [1][4][9][11][12]   |
| Molecular Weight  | 165.19 g/mol                                                                               | [1][4][5][11]       |
| IUPAC Name        | propan-2-yl pyridine-3-<br>carboxylate                                                     | [4][11]             |
| Synonyms          | Nicotinic acid isopropyl ester,<br>Nipyl, 3-Pyridinecarboxylic acid<br>1-methylethyl ester | [1][5][9][11]       |
| Appearance        | Liquid                                                                                     | [3][4]              |
| Boiling Point     | 227.1°C at 760 mmHg131°C at 27 Torr125-127°C                                               | [1][3][4]           |
| Density           | 1.073 g/cm <sup>3</sup> 1.066 g/mL at 25°C                                                 | [4][13][14]         |
| Flash Point       | 91.1°C (196°F)101.1°C<br>(214°F)                                                           | [4][15]             |
| Water Solubility  | log10WS: -2.43 (mol/L)<br>(Calculated)                                                     | [5]                 |

| Octanol/Water Partition Coefficient (logP) | 1.647 (Calculated) |[5] |

## **Spectroscopic Data**

Structural elucidation and purity assessment of **isopropyl nicotinate** are typically performed using standard spectroscopic techniques. While specific spectral data are proprietary to various databases, the available types of spectra are summarized below.

Table 2: Summary of Available Spectroscopic Data



| Technique              | Availability                                    | Source(s)   |
|------------------------|-------------------------------------------------|-------------|
| 1H NMR                 | Data available from commercial sources          | [11]        |
| Infrared (IR) Spectrum | Data available from NIST and other sources      | [9][11][12] |
| Mass Spectrometry (MS) | Electron ionization (EI) mass spectra available | [9][11][12] |

| UV-Vis Spectra | Data available from commercial sources |[11] |

## **Synthesis and Experimental Protocols**

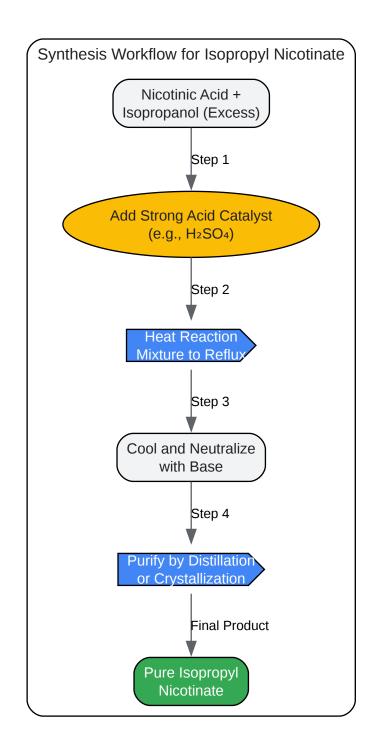
The most common method for synthesizing **isopropyl nicotinate** is the Fischer esterification of nicotinic acid with isopropanol.[1]

### **Experimental Protocol: Acid-Catalyzed Esterification**

This protocol describes a general procedure for the synthesis of **isopropyl nicotinate**.

- Reactants:
  - Nicotinic Acid
  - Isopropanol (used in excess to drive the reaction equilibrium)[1]
- Catalyst:
  - A strong acid, such as concentrated sulfuric acid (H<sub>2</sub>SO<sub>4</sub>) or hydrochloric acid (HCl).[1]
- Procedure:
  - Combine nicotinic acid and an excess of isopropanol in a round-bottom flask.
  - Carefully add the acid catalyst to the mixture.








- Equip the flask with a reflux condenser and heat the mixture to reflux.[1] The reaction is typically maintained at this temperature until completion, which can be monitored by techniques like Thin Layer Chromatography (TLC).
- After cooling, neutralize the excess acid with a suitable base (e.g., sodium bicarbonate solution).
- The product can be separated from the aqueous layer.
- Purification:

 The crude product is purified via distillation or crystallization to yield high-purity isopropyl nicotinate.[1]





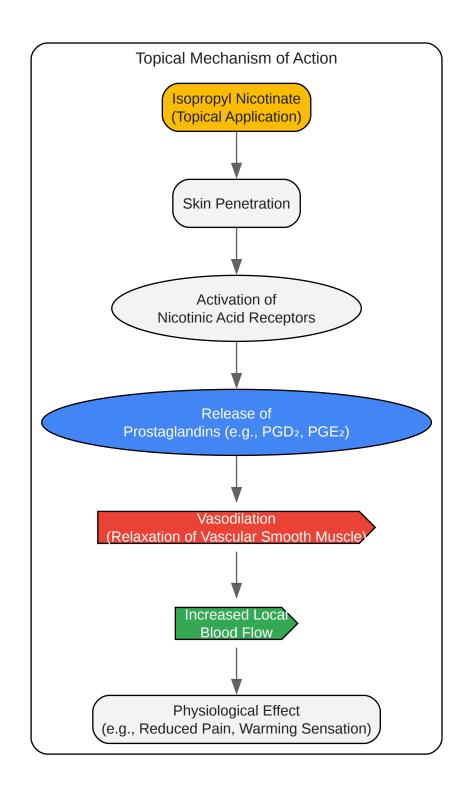
Click to download full resolution via product page

Caption: Fischer esterification workflow for isopropyl nicotinate synthesis.

# **Hydrolysis**



Understanding the hydrolysis of **isopropyl nicotinate** is crucial for assessing its stability. The ester bond can be cleaved under both acidic and basic conditions.


- Acid-Catalyzed Hydrolysis: Refluxing with concentrated HCl (5–12 M) for 24–72 hours reverts the compound to nicotinic acid and isopropanol.[1]
- Base-Catalyzed Hydrolysis: This reaction yields sodium nicotinate and isopropanol.[1]

### **Biological Activity and Mechanism of Action**

**Isopropyl nicotinate** is primarily known for its vasodilatory effects when applied topically.[1] This action is key to its use in products aimed at increasing local blood flow.[1][16]

The primary mechanism involves the local release of prostaglandins, which act as signaling molecules that cause the relaxation of smooth muscle in blood vessel walls, leading to vasodilation.[1] This increased microcirculation can help in alleviating muscle and joint pain.[1] The compound's molecular targets include nicotinic acid receptors and other pathways involved in inflammation and vasodilation.[1]





Click to download full resolution via product page

Caption: Signaling pathway for **isopropyl nicotinate**-induced vasodilation.

# **Applications in Research and Drug Development**



The properties of **isopropyl nicotinate** make it a compound of interest in several areas:

- Transdermal Drug Delivery: Its lipophilicity can enhance the skin permeability of other active pharmaceutical ingredients (APIs), making it a valuable component in topical and transdermal formulations.[1]
- Vasodilatory Agent: It is studied for its ability to improve microcirculation and has been investigated in models for lowering blood pressure.[1]
- Prodrug Strategy: Isopropyl nicotinate can be used as a prodrug to improve the cellular uptake of therapeutic agents.[1]
- Cosmetics and Personal Care: It functions as a skin conditioning agent.[2]
- Flavoring Agent: It is also used in the food industry as a flavoring agent.[1][15]

## **Safety and Toxicology**

**Isopropyl nicotinate** is classified as an irritant.[7][10][11] Appropriate safety precautions should be taken during handling. It is not considered to be mutagenic, carcinogenic, or a reproductive toxicant.[1][7]

Table 3: Toxicological and Safety Profile



| Hazard Type              | Classification & Statement                                                                                                                                                                                                      | Source(s)   |
|--------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-------------|
| GHS Classification       | Skin Irritation: Category 2 (H315: Causes skin irritation)Eye Irritation: Category 2 (H319: Causes serious eye irritation)Specific Target Organ Toxicity (Single Exposure): Category 3 (H335: May cause respiratory irritation) | [7][10][11] |
| Precautionary Statements | P261: Avoid breathing vapors/spray.P280: Wear protective gloves/eye protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [7][10]     |
| Carcinogenicity          | Not classified as a carcinogen by IARC or NTP.                                                                                                                                                                                  | [10]        |
| Storage                  | Store in a well-ventilated place. Keep container tightly closed.                                                                                                                                                                | [1][7]      |

| Incompatibilities | Strong oxidizing agents. |[1][10] |

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. Isopropyl nicotinate | 553-60-6 | Benchchem [benchchem.com]
- 2. cosmileeurope.eu [cosmileeurope.eu]
- 3. unavera.de [unavera.de]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Isopropyl nicotinate (CAS 553-60-6) Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. pfaltzandbauer.com [pfaltzandbauer.com]
- 7. chemos.de [chemos.de]
- 8. Isopropyl Nicotinate | CAS 553-60-6 | LGC Standards [Igcstandards.com]
- 9. Isopropyl nicotinate [webbook.nist.gov]
- 10. lgcstandards.com [lgcstandards.com]
- 11. Isopropyl nicotinate | C9H11NO2 | CID 68379 PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Isopropyl nicotinate [webbook.nist.gov]
- 13. ISOPROPYL NICOTINATE | 553-60-6 [chemicalbook.com]
- 14. chembk.com [chembk.com]
- 15. isopropyl nicotinate, 553-60-6 [thegoodscentscompany.com]
- 16. [Isopropyl nicotinate; a new synthetic revulsive agent] PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Isopropyl nicotinate CAS 553-60-6 properties].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1595505#isopropyl-nicotinate-cas-553-60-6-properties]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com